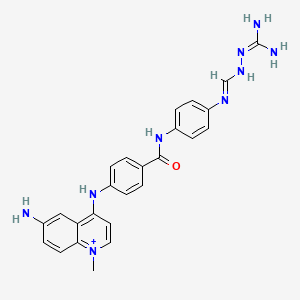
Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl- is a complex organic compound with a unique structure that includes multiple amino and carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl- typically involves multi-step reactions. One common method includes the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . The use of catalysts such as disulfonic acid imidazolium chloroaluminate can enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium compounds with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinolinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinolinium derivatives with modified functional groups, which can have different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple amino and carbonyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles
- 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles
Uniqueness
Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl- is unique due to its complex structure and the presence of multiple functional groups, which provide it with diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
88837-65-4 |
|---|---|
Molekularformel |
C25H26N9O+ |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
4-[(6-amino-1-methylquinolin-1-ium-4-yl)amino]-N-[4-[[2-(diaminomethylidene)hydrazinyl]methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C25H25N9O/c1-34-13-12-22(21-14-17(26)4-11-23(21)34)31-19-5-2-16(3-6-19)24(35)32-20-9-7-18(8-10-20)29-15-30-33-25(27)28/h2-15H,26H2,1H3,(H6,27,28,29,30,32,33,35)/p+1 |
InChI-Schlüssel |
XWXPYSJEJFRHGG-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=C2C=CC(=CC2=C(C=C1)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=CNN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


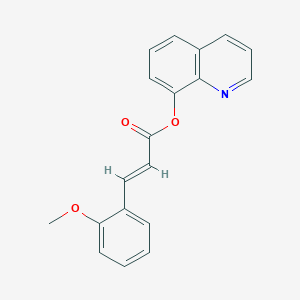
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)
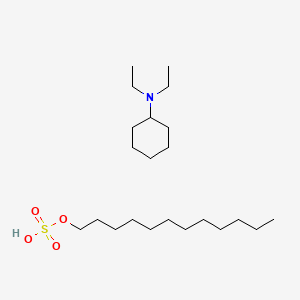
![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
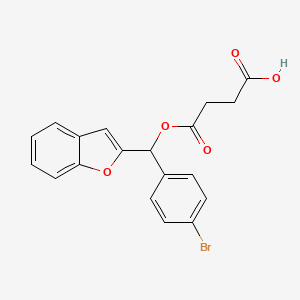
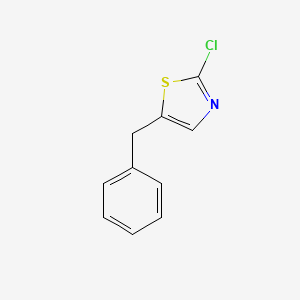
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)
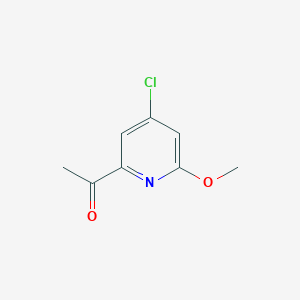

![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)


